molecular formula C6H5NO2 B094939 4-Nitrosophenol CAS No. 104-91-6

4-Nitrosophenol

Cat. No.: B094939
CAS No.: 104-91-6
M. Wt: 123.11 g/mol
InChI Key: JSTCPNFNKICNNO-UHFFFAOYSA-N
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Description

4-Nitrosophenol (CAS 104-91-6) is a nitroso-substituted phenolic compound with the molecular formula C₆H₅NO₂ and a molecular weight of 123.11 g/mol. It exists as a resonance-stabilized aromatic compound due to the electron-donating hydroxyl (-OH) and electron-withdrawing nitroso (-NO) groups in the para position . Its low water solubility (<0.1 g/100 mL at 21°C) and melting point (132–144°C) reflect its polar yet stable structure .

This compound is a key intermediate in the catalytic reduction of 4-nitrophenol to 4-aminophenol, a model reaction for evaluating nanoparticle catalysts . It also forms during peroxynitrite-mediated nitrosation of phenol in biological systems and participates in chemosensor mechanisms via redox cycling . Its detection in commercial beers and malts highlights its environmental relevance as a nitrite-related byproduct .

Preparation Methods

Continuous Nitrosation Using Sodium Nitrite and Mineral Acids

Reaction Mechanism and Stoichiometry

The industrial synthesis of 4-nitrosophenol, as described in US3320324A , involves the continuous reaction of phenol with nitrous acid (HNO₂) generated in situ from sodium nitrite (NaNO₂) and a mineral acid (H₂SO₄ or HCl) . The stoichiometric ratio of reagents is critical, with optimal molar proportions of NaNO₂:phenol:acid ranging from 1.2:1.0:1.2 to 1.4:1.0:1.4. The reaction proceeds via electrophilic aromatic substitution, where the nitroso group (–NO) replaces a hydrogen atom at the para position of phenol.

Process Optimization

Key parameters for maximizing yield and minimizing tar formation include:

  • Temperature : Maintained at 0–15°C to suppress side reactions (e.g., oxidation or over-nitrosation) .

  • pH Control : Adjusted to 1.5–3.0 using recycled mother liquor saturated with sodium sulfate or chloride, which reduces this compound solubility and promotes crystallization .

  • Agitation : High-speed mixing ensures homogeneous reagent distribution, preventing localized excesses of acid or nitrite.

Table 1: Representative Reaction Conditions from US3320324A

ParameterOptimal Range
Temperature0–5°C
pH1.5–3.0
NaNO₂:phenol:H₂SO₄ ratio1.35:1.0:1.35
Yield85–90%

The continuous process achieves a steady-state slurry density of <10% crystalline this compound, enabling efficient filtration and mother liquor recycling .

Gas-Phase Nitrosation with Dinitrogen Trioxide (N₂O₃)

Synthesis of N₂O₃

EP2975018A1 details a novel method where phenol is nitrosated using pre-formed N₂O₃, synthesized via the continuous reaction of nitric oxide (NO) and oxygen (O₂) in a tubular flow reactor at −50°C to 0°C . The exothermic reaction (2NO + O₂ → 2NO₂; NO + NO₂ ⇌ N₂O₃) favors N₂O₃ formation at low temperatures, which is liquefied and reacted with phenol.

Advantages Over Traditional Methods

  • Reduced Byproducts : Direct use of N₂O₃ eliminates competing nitration pathways associated with HNO₃ or HNO₂.

  • Scalability : Continuous gas-phase synthesis avoids batch inconsistencies and enables large-scale production.

Table 2: Operational Parameters for N₂O₃ Synthesis

ParameterValue
Reactor Temperature−50°C to 0°C
NO:O₂ Molar Ratio2:1
Residence Time10–30 seconds
ParameterValue
Rate Constant (k₁)0.12 min⁻¹
Rate Constant (k₂)0.03 min⁻¹
Activation Energy45 kJ/mol

While this method is less common for this compound synthesis, it highlights the compound’s role in catalytic studies .

Comparative Analysis of Methods

Yield and Purity

  • Continuous Nitrosation : Achieves 85–90% yield with high purity (>95%) due to controlled crystallization .

  • N₂O₃ Method : Yields exceed 90% but require specialized equipment for gas handling .

  • Nitration-Reduction : Lower efficiency (<70%) due to multi-step synthesis .

Industrial Applicability

The sodium nitrite method remains dominant for its cost-effectiveness and simplicity, whereas the N₂O₃ approach is favored in high-purity applications despite higher capital costs.

Chemical Reactions Analysis

Types of Reactions: 4-Nitrosophenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Environmental Applications

1.1 Detection and Toxicity Studies

4-Nitrosophenol is often utilized as a model toxic compound in environmental studies. Research has shown its acute toxicity to aquatic organisms, making it a critical substance for toxicity assessments in water quality monitoring. For instance, a study highlighted the use of multi-stage microbial fuel cells (MFCs) to detect and quantify 4-nitrophenol in wastewater, demonstrating its effectiveness as a sensor for toxic pollutants .

Table 1: Toxicity Levels of this compound

Concentration (mg/L)Recovery Rate (%)Observations
7543.2Initial concentration noted
15028.5Acute toxicity observed
30076.4Significant degradation noted
500228.5Formation of brown precipitate

1.2 Biodegradation Studies

The biodegradation of 4-nitrophenol has been extensively studied to understand its environmental impact and the mechanisms involved in its transformation. In anaerobic environments, it has been observed that 4-nitrophenol can be reduced to 4-aminophenol, which may further undergo polymerization processes . This transformation is crucial for developing bioremediation strategies.

Catalytic Applications

2.1 Catalytic Reduction

This compound is frequently involved in catalytic reduction processes aimed at detoxifying wastewater containing this compound. Recent studies have focused on using platinum-based catalysts for the efficient reduction of 4-nitrophenol to less harmful substances like 4-aminophenol. For example, a hybrid catalyst composed of platinum nanoparticles supported on layered double hydroxides has demonstrated high catalytic activity and stability during multiple reuse cycles .

Table 2: Catalytic Activity of Different Catalysts on 4-Nitrophenol Reduction

Catalyst TypeInitial Concentration (mg/L)Reduction Rate (%)Stability (Reuses)
Pt@Co-Al LDH Hybrid100>95Up to 5
Traditional Platinum100~85Up to 3

Chemical Synthesis Applications

3.1 Synthetic Pathways

In synthetic organic chemistry, this compound serves as an intermediate in the synthesis of various chemical compounds. Its ability to undergo electrophilic substitution reactions makes it valuable for producing dyes and pharmaceuticals. Studies have explored the photochemical transformations of phenolic compounds, including nitrosophenols, which can lead to novel synthetic routes for complex molecules .

3.2 Polymerization Processes

The polymerization of derivatives from 4-nitrophenol is another significant application, particularly in creating materials with specific functionalities. The transformation of 4-nitrophenol into polymers under aerobic conditions has been documented, indicating its potential use in material science .

Case Studies and Research Findings

Several studies have underscored the importance of understanding the behavior and applications of this compound:

  • A study conducted by Gurevich et al. (1993) demonstrated the reduction of 4-nitrophenol to its amine counterpart under anaerobic conditions, highlighting its biodegradability potential .
  • Research on catalytic methods has shown that using NaBH₄ as a reducing agent can significantly enhance the efficiency of converting 4-nitrophenol into less toxic products .
  • Investigations into the chemical bleaching processes involving hydroxyl radicals revealed that pH levels significantly influence the degradation pathways and product yields from 4-nitrophenol .

Mechanism of Action

The mechanism of action of 4-nitrosophenol involves its ability to form complexes with metal ions, which can catalyze various chemical reactions. The nitroso group can undergo redox reactions, influencing the compound’s reactivity and interaction with other molecules. The formation of metal-nitrosophenolato complexes is a key aspect of its mechanism, affecting its stability and solubility .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Property 4-Nitrosophenol 4-Nitrophenol Nitrosobenzene 4-Aminophenol
Molecular Formula C₆H₅NO₂ C₆H₅NO₃ C₆H₅NO C₆H₇NO
Molecular Weight 123.11 g/mol 139.11 g/mol 107.11 g/mol 109.13 g/mol
pKa -0.15 to -0.76 -0.54 to -0.97 ~3.5 (estimated) ~5.5 (estimated)
Solubility in Water <0.1 g/100 mL 1.6 g/100 mL Low High
Key Functional Groups -OH, -NO -OH, -NO₂ -NO -OH, -NH₂

Key Observations :

  • Acidity: this compound is more acidic than 4-nitrophenol due to resonance stabilization of the conjugate base by the nitroso group .
  • Stability: Unlike nitrosobenzene, this compound resists tautomerization to quinone oxime under ambient conditions .

Reactivity and Reaction Pathways

  • Reduction Behavior: In the catalytic reduction of 4-nitrophenol, this compound forms transiently but rapidly converts to 4-aminophenol . This contrasts with nitrosobenzene, which requires harsher conditions for reduction . Dissolved oxygen accelerates this compound degradation in nanoparticle-catalyzed reactions .
  • Nitrosation vs. Nitration: this compound forms via peroxynitrite-mediated nitrosation of phenol, favored at pH >8 . In contrast, 4-nitrophenol arises from nitration, which dominates at lower pH . CO₂ modulates nitrosation yields, enhancing this compound formation at low concentrations but inhibiting it at high levels .
  • Thiol Interactions: this compound reacts with glutathione (GSH) to form sulfenamides and DNA adducts, unlike nitrosoarenes with electron-withdrawing groups (e.g., 4-nitrosoacetophenone), which yield detoxified hydroxylamines .

Biological Activity

4-Nitrosophenol (4-NP) is a compound of significant interest due to its biological activity and environmental impact. This article explores its biological effects, metabolic pathways, toxicity, and applications in various fields, supported by case studies and research findings.

This compound is an aromatic compound characterized by a nitro group (NO2-NO_2) attached to a phenolic structure. Its molecular formula is C6H5NO3C_6H_5NO_3, and it has a molecular weight of approximately 139.11 g/mol. The compound exhibits both hydrophilic and lipophilic properties, influencing its behavior in biological systems.

Metabolism and Toxicokinetics

Upon exposure, this compound is rapidly absorbed and distributed throughout the body, primarily accumulating in the gastrointestinal tract, liver, kidneys, and plasma. Studies indicate that after oral exposure, the levels of this compound decrease significantly within 24 hours due to effective metabolic processes.

Metabolic Pathways:

  • Phase I Reactions: The compound undergoes oxidation via cytochrome P450 enzymes, leading to the formation of metabolites such as 4-nitrocatechol and 4-aminophenol.
  • Phase II Reactions: These metabolites are further conjugated with glucuronic acid or sulfate for excretion. Approximately 60-80% of the administered dose is excreted as glucuronides .

Table 1: Metabolism of this compound

Metabolic ReactionProductEnzyme Involved
Oxidation4-NitrocatecholCytochrome P450
Reduction4-AminophenolCytochrome P450
ConjugationGlucuronidesUDP-glucuronyltransferase
ConjugationSulfatesSulfotransferase

Toxicological Profile

The toxicity of this compound has been extensively studied. It exhibits cytotoxic effects on various cell lines and can induce oxidative stress. The compound has been shown to affect cellular functions by generating reactive oxygen species (ROS), leading to cell apoptosis.

Case Study: Acute Toxicity Testing
In a study evaluating the acute toxicity of this compound using a multi-stage microbial fuel cell (MFC), researchers observed a significant decrease in current output when exposed to varying concentrations of the compound. This decrease was attributed to the toxic effects on microbial communities within the MFC, highlighting its potential impact on environmental microbial ecosystems .

Environmental Impact

This compound is also recognized as a model compound for studying biodegradation processes. It has been used in various tests to evaluate the efficiency of microbial degradation under different environmental conditions. Research indicates that under aerobic conditions, the half-life of this compound ranges from one to three days, while it can extend up to 14 days under anaerobic conditions .

Table 2: Biodegradation Characteristics

ConditionHalf-life (Days)
Aerobic1 - 3
AnaerobicUp to 14

Applications in Research

Due to its biological activity, this compound is utilized in various research fields:

  • Biodegradation Studies: It serves as a benchmark for assessing microbial degradation capabilities.
  • Toxicity Sensors: Researchers have developed sensors based on MFC technology to detect levels of this compound in wastewater treatment systems .
  • Photocatalytic Degradation: Studies have explored its degradation using photocatalysts like TiO2 under UV light exposure .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing and isolating pure 4-nitrosophenol, and how can isomer separation be optimized?

  • Methodological Answer : this compound often forms isomeric mixtures (e.g., 2-nitrosophenol and this compound). Selective separation can be achieved using organic solvents like ethyl acetate or dichloromethane, which preferentially dissolve 2-nitrosophenol, leaving this compound as a residue . Purity validation requires HPLC or GC-MS with nitroso-specific detectors.

Q. How can this compound be reliably identified and quantified in complex reaction mixtures?

  • Methodological Answer : Electrochemical methods, such as cyclic voltammetry (CV), are effective. The redox pair of 4-hydroxyaminophenol (Ep<sup>a</sup> = 0.23 V) and this compound (Ep<sup>c</sup> = 0.07 V) provides distinct peaks for quantification . UV-vis spectroscopy at λmax ≈ 300–350 nm can also track its formation in catalytic reductions .

Advanced Research Questions

Q. What mechanistic insights explain the role of this compound as an intermediate in catalytic reduction of 4-nitrophenol?

  • Methodological Answer : In nanoparticle-catalyzed reductions (e.g., Ag, Au), 4-nitrophenol undergoes a 4-electron reduction to 4-hydroxyaminophenol, followed by a reversible 2-electron redox process with this compound . Oxygen sensitivity must be controlled, as this compound re-oxidizes to 4-nitrophenol, causing induction delays . Kinetic studies (pseudo-first-order models) and in situ FTIR are recommended to track intermediates.

Q. How does this compound participate in peroxynitrite-mediated nitration and hydroxylation of aromatic compounds?

  • Methodological Answer : In reactions with peroxynitrite (ONOO<sup>−</sup>), this compound forms via phenol nitrosation by secondary intermediates like O=N-OO-CO2<sup>−</sup>. Hydroxylation is mediated by ONOOH* radicals, while nitration involves CO3<sup>•−</sup> radicals. Adjusting pH (7.4–8.5) and using carbonate buffers can modulate yields . HPLC with diode-array detection is critical for resolving nitrosophenol from nitrophenol byproducts.

Q. What redox pathways dominate the photocatalytic degradation of this compound, and how does oxygen influence its stability?

  • Methodological Answer : On TiO2 or WO3 photocatalysts, this compound undergoes reductive pathways (e.g., to phenylhydroxylamine) even under aerobic conditions. Oxygen paradoxically slows degradation by competing with surface-bound intermediates for photogenerated electrons. Time-resolved mass spectrometry and EPR spin-trapping (e.g., using DMPO) are recommended to study radical intermediates .

Q. How do enzymatic systems like alcohol dehydrogenase (ADH) influence the toxicity of this compound?

  • Methodological Answer : ADH-deficient models reveal that NAD(P)H:quinone oxidoreductase (NQO1) primarily reduces this compound to hydroxylamine derivatives, which are toxic. In vitro assays using liver microsomes and dicumarol (NQO1 inhibitor) can dissect metabolic pathways. LC-MS/MS is essential for quantifying hydroxylamine adducts in cellular models .

Q. Contradictions and Open Challenges

  • Oxygen's Dual Role : While oxygen typically accelerates photocatalytic degradation of organics, it retards this compound degradation by diverting electrons from reductive pathways .
  • Intermediate Stability : Conflicting reports exist on whether this compound or 4-hydroxyaminophenol is the dominant intermediate in catalytic reductions; this depends on nanoparticle composition and solvent pH .

Properties

IUPAC Name

4-nitrosophenol
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InChI

InChI=1S/C6H5NO2/c8-6-3-1-5(7-9)2-4-6/h1-4,8H
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InChI Key

JSTCPNFNKICNNO-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC=C1N=O)O
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Molecular Formula

C6H5NO2
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Related CAS

823-87-0 (hydrochloride salt)
Record name 4-Nitrosophenol
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DSSTOX Substance ID

DTXSID0025991, DTXSID0075287
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Molecular Weight

123.11 g/mol
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Physical Description

P-benzoquinone monoxime is a black solid. (NTP, 1992), Water or Solvent Wet Solid, Pale yellow or light-brown solid; [HSDB] Black solid; [CAMEO] Yellow-brown powder; [MSDSonline]
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), MODERATELY SOL IN WATER; SOL IN DILUTE ALKALIES GIVING GREEN TO BROWNISH GREEN SOLUTIONS; SOL IN ALC, ETHER, ACETONE, SOL IN HOT BENZENE
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Vapor Pressure

0.15 [mmHg]
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Color/Form

PALE YELLOW ORTHORHOMBIC NEEDLES, BROWNS @ 126 °C, CRYSTALLIZES IN LIGHT BROWN LEAFLETS

CAS No.

104-91-6; 637-62-7, 104-91-6, 637-62-7
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Melting Point

270 to 291 °F (decomposes) (NTP, 1992)
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-Nitrosophenol
4-Nitrosophenol

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